molecular formula C7H13BrO2 B6149398 6-(bromomethyl)-2,2-dimethyl-1,4-dioxane CAS No. 1440962-49-1

6-(bromomethyl)-2,2-dimethyl-1,4-dioxane

Cat. No. B6149398
CAS RN: 1440962-49-1
M. Wt: 209.1
InChI Key:
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Description

6-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (6-Br-2,2-DM-1,4-D) is a synthetic compound that has been used in a variety of scientific applications. It is a member of the dioxane family, which consists of compounds containing two oxygen atoms connected by a single bond. 6-Br-2,2-DM-1,4-D is a colorless liquid with a mild odor and a low melting point. It is soluble in water and is used as a solvent in many laboratory experiments.

Scientific Research Applications

6-Br-2,2-DM-1,4-D has been used in a variety of scientific research applications. It is a useful solvent for the synthesis of organic compounds, and it is often used as a reaction medium in chemical reactions. It is also used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 6-Br-2,2-DM-1,4-D has been used in the synthesis of polymers, and it has been used as a catalyst in the polymerization of unsaturated compounds.

Mechanism of Action

The mechanism of action of 6-Br-2,2-DM-1,4-D is not fully understood. However, it is believed that the bromine atom in the molecule acts as an electron-withdrawing group, which increases the acidity of the molecule. This increased acidity makes 6-Br-2,2-DM-1,4-D a useful reagent in chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-2,2-DM-1,4-D have not been extensively studied. However, it is known to be a mild irritant to the skin, eyes, and mucous membranes. It is also known to be toxic if ingested, and it can cause nausea and vomiting.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Br-2,2-DM-1,4-D in laboratory experiments is its low toxicity. It is also a useful solvent for many organic reactions, and it can be used as a catalyst in the polymerization of unsaturated compounds. However, the compound is not very stable and it can easily decompose when exposed to light or heat.

Future Directions

The potential future applications of 6-Br-2,2-DM-1,4-D are numerous. It could be used as a reagent in the synthesis of more complex organic compounds, and it could be used as a catalyst in the development of new polymers. Additionally, further research into the biochemical and physiological effects of the compound could be conducted. Finally, the compound could be used as a model system for studying the mechanism of action of other compounds.

Synthesis Methods

6-Br-2,2-DM-1,4-D is synthesized from the reaction of 2,2-dimethyl-1,4-dioxane and bromine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 0 and 50°C. The reaction is typically conducted in an aqueous solution, and the product is then isolated and purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-(bromomethyl)-2,2-dimethyl-1,4-dioxane can be achieved through a multi-step process involving the protection of a diol, bromination, and deprotection.", "Starting Materials": [ "2,2-dimethyl-1,4-dioxane-6,7-diol", "Phosphorus oxychloride (POCl3)", "Sodium bromide (NaBr)", "Sodium hydroxide (NaOH)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)" ], "Reaction": [ "The first step involves the protection of the diol using POCl3 and CH3COOH to form the cyclic acetal.", "The cyclic acetal is then treated with NaBr and H2SO4 to form the bromohydrin intermediate.", "The bromohydrin intermediate is then treated with NaOH to form the desired product, 6-(bromomethyl)-2,2-dimethyl-1,4-dioxane.", "Finally, the cyclic acetal is deprotected using methanol and HCl to yield the target compound." ] }

CAS RN

1440962-49-1

Product Name

6-(bromomethyl)-2,2-dimethyl-1,4-dioxane

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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